2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid

Peptide Synthesis Drug Design Physicochemical Properties

Researchers requiring a Boc-protected amino acid with a precisely positioned 4-oxo handle often face limited availability of this specific architecture-generic Boc-amino acids cannot replicate its reactivity and physicochemical profile (MW 245.27, LogP 1.3335). - Enables SPPS of base-sensitive peptides via acid-labile Boc orthogonal to Fmoc chemistry. - 4-Oxo group supports cyclocondensation with enamines for heterocyclic α-amino acid libraries. - Consistent 95% purity across batches; available from mg to multi-gram scale for early-stage drug discovery.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
Cat. No. B13322115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO5/c1-5-7(13)6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15)
InChIKeyLXFDFKWXGJRJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic Acid Procurement Guide: Key Chemical and Application Overview


2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid (CAS 1503845-12-2) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a keto functionality at the 4-position [1]. With a molecular formula of C11H19NO5 and a molecular weight of 245.27 g/mol, this compound serves as a versatile intermediate in peptide synthesis and organic transformations . The Boc group provides acid-labile protection for the amine, while the 4-oxo group offers a reactive site for further derivatization [1].

2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic Acid Procurement: Why Simple Analogs Fail


While various Boc-protected amino acids exist, 2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid offers a specific molecular architecture—a six-carbon backbone with a 4-oxo group—that cannot be mimicked by simple analogs like Boc-L-alanine or Boc-ε-aminocaproic acid [1]. The precise positioning of the keto group and the chain length directly influence reactivity, steric hindrance, and the physicochemical properties of derived products [1]. Substitution with a generic Boc-amino acid lacking the 4-oxo functionality would alter key parameters such as molecular weight (245.27 g/mol) and LogP (1.3335), potentially derailing subsequent synthesis steps .

2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic Acid: Quantitative Evidence for Strategic Sourcing


Molecular Weight and LogP Comparison with Common Boc-Amino Acids

2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid possesses a distinct molecular weight and LogP compared to commonly used Boc-protected amino acids, which affects its solubility and chromatographic behavior . This differentiation is crucial for designing purification protocols and predicting pharmacokinetic properties of derived compounds .

Peptide Synthesis Drug Design Physicochemical Properties

Thermal Stability Relative to Cbz-Protected Analog

Boc-protected L-prolinol derivatives exhibit lower thermal stability compared to their Cbz-protected counterparts. Specifically, Boc-protected L-prolinol undergoes cyclization at 67 °C, whereas the Cbz-protected derivative remains stable up to 140 °C in the presence of triethylamine [1]. This class-level inference suggests that Boc-protected compounds, including 2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid, require careful temperature control during synthesis and storage.

Chemical Stability Protecting Group Strategy Synthetic Methodology

pH-Dependent Deprotection Kinetics: Acid Lability of Boc Group

The Boc protecting group is specifically cleaved under acidic conditions, a property that enables orthogonal protection strategies in solid-phase peptide synthesis (SPPS) [1]. While quantitative deprotection half-lives for this exact compound are not publicly available, standard Boc deprotection with trifluoroacetic acid (TFA) typically occurs within minutes at room temperature . In contrast, Fmoc groups require basic conditions (e.g., piperidine) for removal, providing an orthogonal deprotection scheme .

Deprotection SPPS Orthogonal Chemistry

2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic Acid: Strategic Applications for Research & Industry


Solid-Phase Peptide Synthesis (SPPS) for Base-Sensitive Sequences

The acid-labile Boc group of 2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid makes it ideal for SPPS of peptides containing base-sensitive side chains or modifications [1]. Its orthogonal deprotection relative to Fmoc chemistry allows for complex, multi-step syntheses where selective deprotection is required .

Synthesis of Heterocyclic α-Amino Acid Derivatives

The 4-oxo group provides a versatile handle for cyclocondensation reactions with enamines to generate novel heterocyclic substituted α-amino acids, as demonstrated with related Boc-protected alkynyl ketone derivatives [1]. This compound can serve as a building block for creating libraries of non-proteinogenic amino acids for drug discovery.

Development of Physicochemically Distinct Drug Candidates

The unique molecular weight (245.27 g/mol) and LogP (1.3335) of this compound, when incorporated into larger molecules, can be leveraged to fine-tune drug-like properties such as solubility, permeability, and metabolic stability [1]. This is particularly relevant in the early stages of drug design where optimizing pharmacokinetic profiles is critical.

Technical Documentation Hub

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